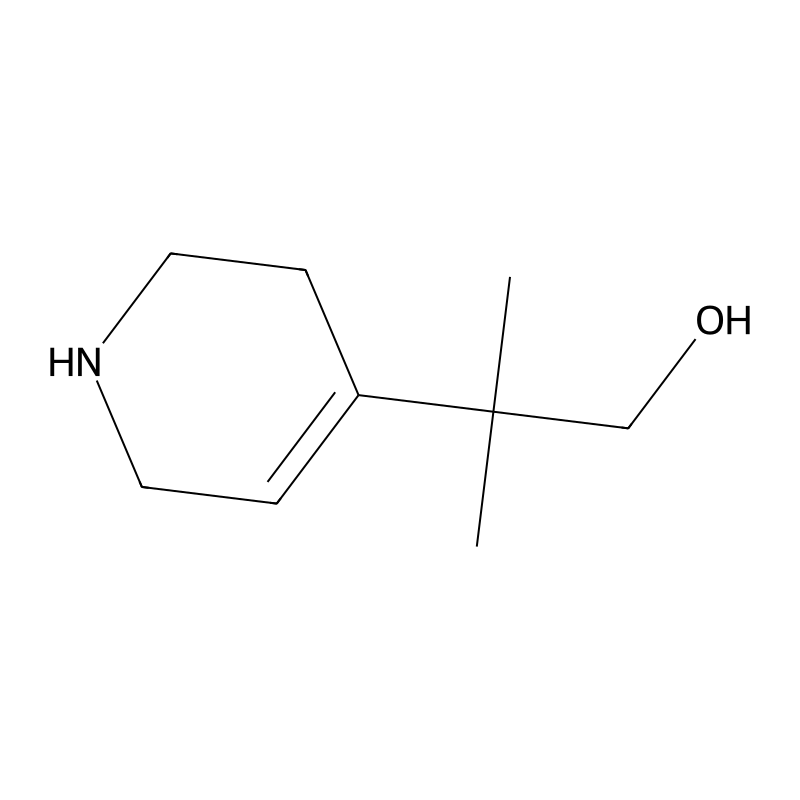

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridine moiety attached to a propanol backbone. The molecular formula of this compound is C₉H₁₃N₁O, and it features a 1,2,3,6-tetrahydropyridine ring, which contributes to its biological activity and potential pharmacological applications. The presence of the methyl group enhances its lipophilicity and may influence its interaction with biological targets.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Esterification: Reaction with carboxylic acids can yield esters.

- Nucleophilic substitutions: The nitrogen atom in the tetrahydropyridine ring can participate in nucleophilic substitution reactions, potentially forming derivatives with enhanced properties.

Research indicates that compounds containing tetrahydropyridine structures often exhibit significant biological activity. Specifically, 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol has been studied for its potential antidepressant effects due to its interaction with serotonin receptors. The structural similarity to known serotonin reuptake inhibitors suggests that it may modulate neurotransmitter levels in the brain, offering therapeutic benefits in mood disorders .

Several synthetic routes have been explored for the preparation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol:

- Cyclization Reactions: Tetrahydropyridine rings can be synthesized through cyclization of appropriate precursors containing nitrogen and carbon functionalities.

- Alkylation: The introduction of the methyl group can be achieved through alkylation reactions involving suitable alkyl halides.

- Reduction Reactions: Reduction of corresponding carbonyl precursors may yield the desired alcohol form.

These methods allow for the efficient production of the compound while providing opportunities for further functionalization.

The compound's unique structure and biological activity make it a candidate for various applications:

- Pharmaceutical Development: It may serve as a lead compound for developing new antidepressants or other psychoactive medications.

- Chemical Research: Its reactivity allows it to be used in synthetic organic chemistry for creating more complex molecules.

- Agricultural Chemistry: Potential applications in agrochemicals due to its bioactive properties.

Studies on the interactions of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol with biological targets have shown promising results. It is believed to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation. The compound's ability to modulate these receptors could lead to novel treatments for depression and anxiety disorders . Further research is needed to elucidate its full pharmacological profile and potential side effects.

Several compounds share structural similarities with 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol. Here are some notable examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methylpiperidine | Structure | Neurotransmitter modulation |

| 3-Hydroxy-N-methylpiperidine | Structure | Antidepressant effects |

| 4-Methylpyridine | Structure | Antimicrobial properties |

Uniqueness

The uniqueness of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol lies in its specific combination of functional groups and ring structure that provide distinct pharmacological properties compared to other similar compounds. Its tetrahydropyridine moiety is particularly significant in enhancing its interaction with serotonin receptors.